apo-Enterobactin -

apo-Enterobactin

Catalog Number: EVT-10955321
CAS Number:
Molecular Formula: C30H29N3O16
Molecular Weight: 687.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N,N',N''-Tris(2,3-dihydroxybenzoyl)-O-L-seryl-O-L-seryl L-serine is a N-acylglycine. It is functionally related to a N-benzoylglycine.
N,N',N''-tris(2,3-dihydroxybenzoyl)-O-L-seryl-O-L-seryl L-serine is a natural product found in Streptomyces with data available.
Synthesis Analysis

The synthesis of apo-enterobactin involves several enzymatic steps primarily orchestrated by nonribosomal peptide synthetases. In Escherichia coli, the biosynthetic pathway begins with the conversion of chorismate to 2,3-dihydroxybenzoate, which is then linked to serine residues through an amide bond. This process is facilitated by enzymes such as isochorismate lyase and nonribosomal peptide synthetases like EntB .

Technical Details

  1. Key Intermediates: The synthesis starts with N-protected serine and 2,3-dihydroxybenzoate.
  2. Enzymatic Steps: The EntB enzyme plays a pivotal role in the iterative assembly of the enterobactin molecule.
  3. Yield Improvement: Recent methods have enhanced the yield of enterobactin synthesis through optimized reaction conditions and purification techniques .
Molecular Structure Analysis

Apo-enterobactin's molecular structure features a trilactone backbone with three catechol moieties that can chelate Fe(III) ions. The molecular formula for apo-enterobactin is C21H27N3O9S.

Structure Data

  • Molecular Weight: Approximately 493.52 g/mol.
  • Functional Groups: Contains hydroxyl groups (-OH) that are critical for iron binding.
  • Crystallography: Structural studies using X-ray crystallography have provided insights into the spatial arrangement of atoms within the molecule .
Chemical Reactions Analysis

Apo-enterobactin undergoes hydrolysis to release iron from its ferric complexes. This reaction is catalyzed by specific esterases present in bacteria that utilize enterobactin.

Technical Details

  • Hydrolysis Products: Upon hydrolysis, apo-enterobactin generates several products, including bis(2,3-dihydroxybenzoyl-L-serine) and mono(2,3-dihydroxybenzoyl-L-serine), which can also act as siderophores.
  • Reaction Conditions: The hydrolysis process typically occurs in aqueous environments where ester bonds are cleaved under physiological conditions .
Mechanism of Action

The mechanism of action for apo-enterobactin involves its ability to bind Fe(III) ions tightly and facilitate their transport into bacterial cells.

Process and Data

  1. Iron Binding: Apo-enterobactin binds Fe(III) through its catechol groups, forming a stable complex.
  2. Transport Mechanism: The Fe(III)-apo-enterobactin complex interacts with outer membrane receptors like FepA in Escherichia coli, initiating transport into the periplasmic space via TonB-dependent transport systems.
  3. Release of Iron: Once inside the periplasm, specific esterases hydrolyze the complex to release Fe(III) for cellular use .
Physical and Chemical Properties Analysis

Apo-enterobactin exhibits distinct physical and chemical properties that contribute to its function as a siderophore.

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Highly soluble in water due to its polar functional groups.

Chemical Properties

  • Stability: Stable under neutral pH but susceptible to hydrolysis under acidic or basic conditions.
  • Chelation Ability: Exhibits strong affinity for Fe(III), making it one of the most effective siderophores known .
Applications

Apo-enterobactin plays significant roles in various scientific fields:

  • Microbial Pathogenesis: Understanding how pathogens utilize apo-enterobactin can aid in developing strategies to combat infections caused by iron-dependent bacteria.
  • Biotechnology: Its chelation properties are explored in bioremediation processes where metal ion recovery is necessary.
  • Pharmaceutical Research: Investigating apo-enterobactin's mechanisms may lead to novel antibiotic therapies targeting bacterial iron acquisition pathways .
Biosynthesis and Regulation of Apo-Enterobactin

Non-Ribosomal Peptide Synthesis Pathways

Apo-enterobactin (the iron-free form of enterobactin) is biosynthesized through a non-ribosomal peptide synthetase (NRPS) pathway. This process involves a multi-enzyme complex encoded by the entABCDEF gene cluster in Escherichia coli. The NRPS assembly line operates via three core domains:

  • Adenylation (A) domains: Activate specific substrates (2,3-dihydroxybenzoic acid [2,3-DHBA] and L-serine) as aminoacyl-adenylates.
  • Peptidyl carrier protein (PCP) domains: Phosphopantetheinylated carrier proteins shuttle substrates between catalytic sites.
  • Condensation (C) domains: Catalyze peptide bond formation between activated substrates.

The enterobactin synthetase complex comprises:

  • EntE: Adenylates 2,3-DHBA and transfers it to the aryl carrier protein (ArCP) domain of EntB.
  • EntB: Bifunctional enzyme with an N-terminal isochorismatase lyase domain (generating 2,3-DHBA from isochorismate) and a C-terminal ArCP domain (covalently binding 2,3-DHBA).
  • EntF: Trimodular NRPS activating L-serine, with condensation, adenylation, PCP, and thioesterase (TE) domains. The TE domain cyclizes the trilactone scaffold [1] [6] [9].

Table 1: Enzymatic Components of Enterobactin Biosynthesis

EnzymeDomainsFunction
EntBIsochorismatase, ArCPConverts isochorismate to 2,3-DHBA; carries activated 2,3-DHBA
EntEAdenylationActivates 2,3-DHBA; loads onto EntB-ArCP
EntFC-A-PCP-TEActivates L-serine; polymerizes and cyclizes trilactone

Enzymatic Mechanisms Involving EntA Homologs

The conversion of chorismate to 2,3-DHBA—the precursor of apo-enterobactin—requires EntA homologs:

  • EntC (isochorismate synthase): Converts chorismate to isochorismate.
  • EntB (isochorismatase lyase): Hydrolyzes isochorismate to 2,3-DHBA. Recent studies reveal that 2,3-DHBA acts as a competitive inhibitor of EntB (K~i~ ≈ 200 μM), forming a feedback loop to regulate flux through the pathway [5].
  • EntA (2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase): Catalyzes the final oxidation step to 2,3-DHBA.

Kinetic analyses demonstrate that EntE adenylates 2,3-DHBA with high affinity (K~m~ = 2.5 μM) and follows a Bi Uni Uni Bi ping-pong mechanism involving an adenylate intermediate [2].

Table 2: Kinetic Parameters for Enterobactin Biosynthetic Enzymes

EnzymeSubstrateK~m~ (μM)k~cat~ (s⁻¹)Inhibition
EntBIsochorismate18.21.8Competitive by 2,3-DHBA (K~i~ = 200 μM)
EntE2,3-DHBA2.52.8DHB-AMS (K~d~ = 3.8 pM)

Genetic Regulation by Ferric Uptake Regulator and RyhB in Response to Iron Limitation

Apo-enterobactin biosynthesis is transcriptionally regulated by the ferric uptake regulator (Fur) and the small non-coding RNA RyhB under iron limitation:

  • Holo-Fur repression: Under iron-replete conditions, Fe²⁺-bound Fur represses entABCDEF expression by binding to 19-bp Fur-box sequences in promoter regions [7] [10].
  • Apo-Fur derepression: During iron starvation, apo-Fur dissociates from DNA, enabling RNA polymerase to transcribe ent genes.
  • RyhB-mediated fine-tuning: In Escherichia coli, Fur represses RyhB under high iron. Under low iron, RyhB degrades mRNAs encoding iron-consuming proteins (e.g., succinate dehydrogenase), redirecting iron toward essential pathways like enterobactin synthesis [7] [10].

Genome-wide studies confirm direct Fur binding to 81 genes in Escherichia coli, including transporters (fepA, fes) and siderophore biosynthetic enzymes. Deletion of fur or ryhB increases cellular chelatable iron and dysregulates enterobactin production [7] [10].

Table 3: RyhB-Regulated Genes in Iron Homeostasis

GeneFunctionRegulation by RyhBEffect on Enterobactin
sdhCDABSuccinate dehydrogenasemRNA degradationConserves iron for siderophores
acnAAconitase AmRNA degradationRedirects Fe-S clusters
fepAEnterobactin transporterStabilizationEnhances Fe-enterobactin uptake

Modulation of Biosynthesis by Host-Pathogen Microenvironments

Host-pathogen interactions dynamically modulate apo-enterobactin biosynthesis through:

  • Nutritional immunity: Host macrophages sequester iron via lactoferrin and lipocalin-2 (which binds enterobactin). Bacteria counteract by upregulating ent genes or producing stealth siderophores (e.g., salmochelin) [4] [8].
  • Intracellular iron chelation: In macrophages, apo-enterobactin permeates cells, depleting the labile iron pool (LIP). This disrupts iron-dependent effector mechanisms (e.g., reactive oxygen species generation) and polarizes macrophages toward an M2 (anti-inflammatory) phenotype, enhancing bacterial survival [8].
  • Microbiota competition: In the gut, commensals (e.g., Bacillus subtilis) produce bacillibactin, structurally analogous to enterobactin. This drives competitive iron acquisition, with Bacillus subtilis employing YwbLMN transporters for elemental iron when citrate is absent [3] [4].

Figure: Host-Pathogen Dynamics of Apo-Enterobactin

[Host Macrophage]  | Iron sequestration → Low LIP → Fur derepression  |                                  ↓  | Bacterial ent gene expression → Apo-enterobactin secretion  |                                  ↓  | Apo-enterobactin internalization → Chelates host LIP → M2 polarization  

These adaptations illustrate how pathogens exploit apo-enterobactin biosynthesis to thrive in hostile host environments while navigating interspecies competition [4] [8].

Properties

Product Name

apo-Enterobactin

IUPAC Name

(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoyl]oxypropanoyl]oxypropanoic acid

Molecular Formula

C30H29N3O16

Molecular Weight

687.6 g/mol

InChI

InChI=1S/C30H29N3O16/c34-10-16(31-25(41)13-4-1-7-19(35)22(13)38)29(46)49-12-18(33-27(43)15-6-3-9-21(37)24(15)40)30(47)48-11-17(28(44)45)32-26(42)14-5-2-8-20(36)23(14)39/h1-9,16-18,34-40H,10-12H2,(H,31,41)(H,32,42)(H,33,43)(H,44,45)/t16-,17-,18-/m0/s1

InChI Key

NTWRWGRCGVKQNS-BZSNNMDCSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)OCC(C(=O)OCC(C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)C(=O)N[C@@H](CO)C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O

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